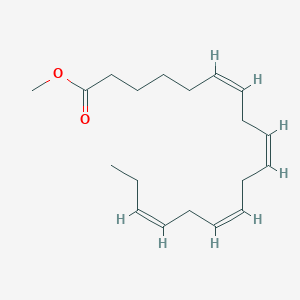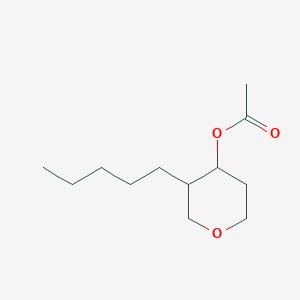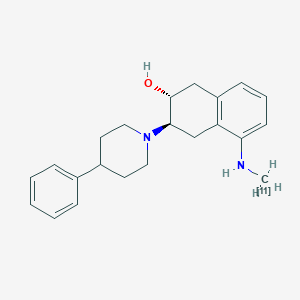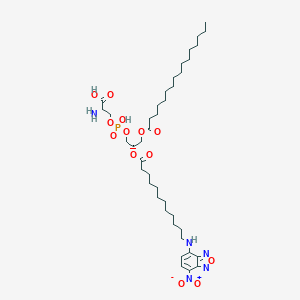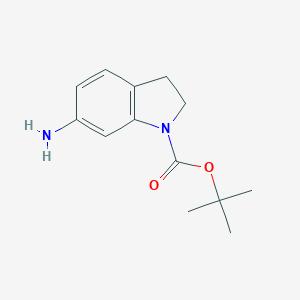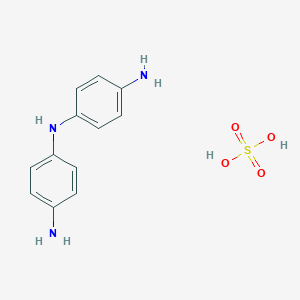
4,4'-Diaminodiphenylamine Sulfate
説明
4,4'-Diaminodiphenylamine sulfate is a chemical compound that has been studied for various applications, including its use in the treatment of leprosy. It is structurally related to sulphonamides and may act as a p-aminobenzoic acid antagonist, although other modes of action have been suggested. The compound's distribution in blood and tissues has been compared to that of sulphanilamide, with similar metabolic fates and toxic effects observed in both humans and animals .
Synthesis Analysis
The electrochemical synthesis of a copolymer involving 4,4'-diaminodiphenyl sulfone (DADPS), a related compound, has been reported. This synthesis was performed in an acidic medium using cyclic voltammetry, and the resulting copolymer exhibited electroactive and electrochromic properties. The copolymer showed efficient growth on a glassy carbon electrode and was characterized by various spectroscopic and analytical techniques .
Molecular Structure Analysis
The molecular structure of 4,4'-diaminodiphenyl sulfoxide, a derivative of 4,4'-diaminodiphenylamine sulfate, has been characterized by X-ray single crystal diffraction analysis. The crystal structure revealed a three-dimensional network formed through hydrogen bonds and π-π interactions .
Chemical Reactions Analysis
The interaction between diamines, including those with structures similar to 4,4'-diaminodiphenylamine sulfate, and sulfuric acid has been studied using computational methods. These interactions are important for understanding the molecular interactions that could influence the formation of new particles in the atmosphere. Diamines were found to stabilize sulfuric acid complexes efficiently, which could be relevant for atmospheric chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of the copolymer synthesized from 4,4'-diaminodiphenyl sulfone were extensively studied. The copolymer was found to be highly soluble in dimethyl sulfoxide (DMSO) and exhibited multi-color electrochromic behavior upon the application of different potentials. The electrical conductivity of the copolymer was measured, and its surface morphology and grain size were analyzed using SEM and XRD studies, respectively .
科学的研究の応用
Electrochemical Analysis
4,4'-Diaminodiphenylamine sulfate has been studied for its electrochemical behavior. Dvořák et al. (1967) investigated its polarographic behavior in acetonitrile medium, highlighting its potential for polarographic determination based on oxidation waves (Dvořák, Němec, & Zýka, 1967). Similarly, Lawrence et al. (2001) examined its electrochemical reactions with sulfide, proposing its application in voltammetric detection of hydrogen sulfide (Lawrence, Davis, Jiang, Jones, Davies, & Compton, 2001).
Polymer Chemistry
In the field of polymer chemistry, Fang et al. (2002) utilized a sulfonated diamine monomer derived from 4,4'-diaminodiphenylamine for synthesizing sulfonated polyimides, aiming at applications in fuel cells (Fang, Guo, Harada, Watari, Tanaka, Kita, & Okamoto, 2002). Liaw et al. (2002) also synthesized polyamides and polyimides using a diamine monomer containing 4,4'-diaminodiphenylamine, focusing on their high glass transition temperatures (Liaw, Hsu, Chen, & Lin, 2002).
Analytical Chemistry
4,4'-Diaminodiphenylamine sulfate's role in analytical chemistry was explored by You (2015), who developed a method for determining components in hair dyes using ultra performance liquid chromatography-tandem mass spectrometry (You, 2015).
Environmental Applications
Drzyzga et al. (1996) studied the cometabolic transformation and cleavage of nitrodiphenylamines, including 4,4'-diaminodiphenylamine, by sulfate-reducing bacteria, suggesting its environmental significance (Drzyzga, Schmidt, & Blotevogel, 1996).
Spectroscopy
The solvatochromic and prototropic behavior of 4,4'-diaminodiphenylamine was examined by Nayaki and Swaminathan (2006), who studied its electronic spectra in different solvents, contributing to our understanding of its interactions in various environments (Nayaki & Swaminathan, 2006).
Safety And Hazards
4,4’-Diaminodiphenylamine Sulfate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes. Use of personal protective equipment and working in a well-ventilated area or outdoors is recommended .
特性
IUPAC Name |
4-N-(4-aminophenyl)benzene-1,4-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.H2O4S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;1-5(2,3)4/h1-8,15H,13-14H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZQLPDAELLDNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC=C(C=C2)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6369-04-6 | |
| Record name | 1,4-Benzenediamine, N-(4-aminophenyl)-, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6369-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50202037 | |
| Record name | 4,4'-Diaminodiphenylamine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Diaminodiphenylamine Sulfate | |
CAS RN |
53760-27-3, 6369-04-6 | |
| Record name | 4,4′-Diaminodiphenylamine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53760-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Diaminodiphenylamine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053760273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Diaminodiphenylamine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-aminophenyl)benzene-1,4-diamine sulphate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-diaminodiphenylamine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DIAMINODIPHENYLAMINE MONOSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02X5LJD26T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




